BenchChemオンラインストアへようこそ!

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

PI3K/mTOR dual inhibition Kinase selectivity profiling Sulfonyl SAR

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1904063-19-9; molecular formula C14H21N5O4S; molecular weight 355.41 g/mol) belongs to the sulfonyl-substituted morpholinopyrimidine class, a scaffold widely exploited in medicinal chemistry for developing kinase inhibitors. The compound comprises a morpholinopyrimidine core coupled to a piperazine ring bearing a methylsulfonyl substituent, placing it within a well-characterized chemical series where variation of the sulfonyl group (methyl, ethyl, cyclopropyl, etc.) modulates target potency, selectivity, and drug-like properties.

Molecular Formula C14H21N5O4S
Molecular Weight 355.41
CAS No. 1904063-19-9
Cat. No. B2666862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
CAS1904063-19-9
Molecular FormulaC14H21N5O4S
Molecular Weight355.41
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C14H21N5O4S/c1-24(21,22)19-4-2-18(3-5-19)14(20)12-10-13(16-11-15-12)17-6-8-23-9-7-17/h10-11H,2-9H2,1H3
InChIKeyVSLJKZSYIMGDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1904063-19-9): Core Chemical Identity and Procurement-Relevant Classification for Sulfonyl-Morpholinopyrimidine Candidates


(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone (CAS 1904063-19-9; molecular formula C14H21N5O4S; molecular weight 355.41 g/mol) belongs to the sulfonyl-substituted morpholinopyrimidine class, a scaffold widely exploited in medicinal chemistry for developing kinase inhibitors [1]. The compound comprises a morpholinopyrimidine core coupled to a piperazine ring bearing a methylsulfonyl substituent, placing it within a well-characterized chemical series where variation of the sulfonyl group (methyl, ethyl, cyclopropyl, etc.) modulates target potency, selectivity, and drug-like properties [2]. Its predicted physicochemical profile—logP of approximately 0.49, topological polar surface area (TPSA) of 164.84 Ų, and logS of -3.44—indicates moderate aqueous solubility and balanced lipophilicity, consistent with a fragment-like or early lead-like chemical space [3].

Why Interchanging (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone with Any Sulfonyl-Piperazine Analog Compromises Experimental Reproducibility and SAR Integrity


The sulfonyl substituent at the piperazine 4-position is not a passive structural appendage but a primary driver of kinase selectivity and inhibitory potency within the sulfonyl-morpholinopyrimidine series. Structure–activity relationship (SAR) data from peer-reviewed medicinal chemistry campaigns demonstrate that replacing the methylsulfonyl group with a cyclopropylsulfonyl group shifts both the potency spectrum and the selectivity profile across PI3K isoforms and mTOR, precluding generic substitution [1]. The methylsulfonyl variant of the target compound occupies a specific chemical space characterized by a logP of ~0.49 and a TPSA of 164.84 Ų, which are distinct from the properties of cyclopropylsulfonyl analogs and directly influence membrane permeability, solubility, and off-target engagement . For procurement decisions in SAR expansion, lead optimization, or control-compound selection, the identity of the sulfonyl group is therefore non-interchangeable and constitutes a critical experimental variable that must be controlled with precision.

Quantitative Differential Evidence for (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone Against Closest Structural Analogs: Procurement-Relevant Comparator Analysis


Methylsulfonyl vs. Cyclopropylsulfonyl: Divergent Kinase Potency and Selectivity Fingerprints Within the Sulfonyl-Morpholinopyrimidine Series

In the sulfonyl-morpholinopyrimidine chemical series, the identity of the sulfonyl substituent directly dictates kinase inhibitory potency and isoform selectivity. The PI3K/mTOR inhibitor literature establishes that the optimized cyclopropylsulfonyl-containing lead compound 26 achieves PI3Kα/β/γ/δ IC50 values of 20/376/204/46 nM and mTOR IC50 of 189 nM [1]. In contrast, the methylsulfonyl-substituted target compound represents the minimal alkyl-sulfonyl baseline of this series. Within the broader SAR context, methylsulfonyl substitution at the analogous position is consistently associated with retained but lower-magnitude PI3K inhibition and reduced mTOR potency relative to the cyclopropylsulfonyl variant, and this difference in activity has been explicitly attributed to the cyclopropyl ring through enzymic data and molecular modeling [1][2]. This differential potency is not a deficiency of the target compound but rather the basis of its utility as a reference control for quantifying the potency gain conferred by cyclopropyl introduction in SAR studies.

PI3K/mTOR dual inhibition Kinase selectivity profiling Sulfonyl SAR

Differentiation of Fragment-Like Probe (Methylsulfonyl) from Optimized Lead (Cyclopropylsulfonyl) Based on Physicochemical Property Profiles

The target compound exhibits a predicted logP of ~0.49 (SlogP 0.0061 from an alternative prediction) and a TPSA of 164.84 Ų [1]. Although experimentally measured logP and TPSA values for the cyclopropylsulfonyl direct analog are not publicly available at present, the established medicinal chemistry principle—that substituting a methyl group with a cyclopropyl ring increases lipophilicity by approximately 0.5 to 0.8 logP units—allows a class-level inference that the cyclopropylsulfonyl analog possesses a higher logP, potentially around 1.0–1.3, which in turn affects membrane permeability, metabolic stability, and off-target binding profiles [2]. The target compound's lower logP positions it closer to fragment-like chemical space, making it a more suitable starting point for property-guided optimization, while the higher lipophilicity of the cyclopropyl analog is consistent with its characterization as a more mature lead compound .

Physicochemical property comparison Fragment-based drug discovery Lead-likeness

Scaffold-Based Class Identity: The Morpholinopyrimidine Core as a Privileged Kinase-Inhibiting Template Confirmed by Quantitative PI3K/mTOR Inhibition Data

The morpholinopyrimidine core present in the target compound functions as a privileged scaffold for ATP-competitive kinase inhibition. Quantitative evidence from the sulfonyl-morpholinopyrimidine optimization series demonstrates that compounds built on this core achieve potent dual PI3K/mTOR inhibition: the optimized analog compound 26 exhibits PI3Kα/β/γ/δ IC50 values of 20/376/204/46 nM and mTOR IC50 of 189 nM, with functional suppression of AKT phosphorylation at IC50 196 nM and antiproliferative effects across a cancer cell line panel [1]. While the target methylsulfonyl compound itself has not been profiled in the same quantitative detail, its inclusion of the identical morpholinopyrimidine core establishes its membership in this privileged template class and implies the potential to engage similar kinase targets upon appropriate optimization of the sulfonyl and additional substituents. Additionally, the broader morpholinopyrimidine class has shown anti-inflammatory activity mediated through iNOS and COX-2 inhibition, consistent with the target compound's structural features [2].

Privileged scaffold Morpholinopyrimidine kinase inhibitors Antiproliferative activity

LogS Solubility Benchmarking Enables Differentiation of the Target Compound from More Lipophilic Congeners in Aqueous Assay Compatibility

The target compound's predicted aqueous solubility, expressed as logS = -3.44 (equivalent to approximately 0.13 mg/mL or 365 µM), is derived from the MMsINC database and reflects moderate solubility consistent with its moderate logP and high TPSA [1]. This solubility value is a critical parameter for determining compatibility with aqueous-based biochemical and cell-based assays. While experimental solubility data for the cyclopropylsulfonyl direct analog are not publicly available, the established medicinal chemistry principle—that increasing lipophilicity through cyclopropyl substitution reduces aqueous solubility—supports the class-level inference that the cyclopropylsulfonyl analog would exhibit lower aqueous solubility, potentially by a factor of 2- to 5-fold relative to the methylsulfonyl compound [2]. The target compound's moderate solubility profile positions it as the preferred choice for assay formats requiring aqueous concentrations exceeding 100 µM without the use of high DMSO concentrations that may confound cellular readouts.

Aqueous solubility prediction Assay development compatibility In vitro ADME

Procurement-Driven Application Scenarios for (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: Where the Evidence Supports Prioritized Selection


SAR Reference Standard for Quantifying Cyclopropyl-Driven Potency and Property Enhancements in Sulfonyl-Morpholinopyrimidine Lead Optimization

The primary research application for this compound is as the methylsulfonyl baseline reference standard in systematic SAR studies aimed at quantifying the impact of sulfonyl group variation on kinase inhibitory potency, selectivity, and physicochemical properties. As established in Section 3, the cyclopropylsulfonyl analog achieves PI3Kα IC50 of 20 nM and mTOR IC50 of 189 nM [1], while the methylsulfonyl compound serves as the minimal alkyl-sulfonyl comparator against which these potency gains are measured. Procuring the methylsulfonyl compound alongside the cyclopropyl analog enables rigorous paired testing that isolates the contribution of the cyclopropyl ring to target engagement and drug-like properties.

Early-Stage Fragment-Based or Lead-Like Screening Library Construction with Favorable Aqueous Solubility Properties

The predicted logP of ~0.49 and logS of -3.44 (~365 µM) [1][2] position this compound in a favorable physicochemical space for fragment-based drug discovery (FBDD) and early lead generation. Its moderate aqueous solubility supports screening concentrations exceeding 100 µM without excessive DMSO, a critical requirement for detecting weak initial binding interactions in biochemical or biophysical assays. The lower lipophilicity relative to the cyclopropyl analog provides property headroom for subsequent optimization cycles, enabling medicinal chemists to add potency-enhancing hydrophobic substituents without exceeding developability thresholds.

Kinase-Targeted Probe Development Leveraging the Privileged Morpholinopyrimidine Scaffold

The morpholinopyrimidine core is a validated privileged scaffold for ATP-competitive kinase inhibition, with optimized analogs demonstrating potent dual PI3K/mTOR inhibition (IC50 20–376 nM across PI3K isoforms) and functional suppression of downstream signaling (AKT phosphorylation IC50 196 nM) [1]. Procuring the methylsulfonyl variant provides a synthetically tractable starting point for structure-based design of selective kinase probes. The methylsulfonyl group offers a minimal steric footprint that can be elaborated stepwise—to ethyl, isopropyl, cyclopropyl, or larger sulfonyl groups—allowing systematic exploration of the sulfonyl-binding pocket across the kinome.

Combinatorial Library Enumeration for Parallel SAR Exploration of Piperazine Sulfonyl Substituents

For research groups conducting parallel synthesis or combinatorial library approaches, this compound represents the foundational methylsulfonyl member of a sulfonyl-piperazine-morpholinopyrimidine library matrix. The commercial availability of the building blocks 1-(methylsulfonyl)piperazine and 1-(cyclopropylsulfonyl)piperazine enables systematic enumeration of a series in which the sulfonyl group, the piperazine linker, and the pyrimidine substitution pattern are varied independently [1]. The methylsulfonyl compound serves as the anchor point for this library, providing the baseline activity and property data against which all other library members are benchmarked.

Quote Request

Request a Quote for (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.